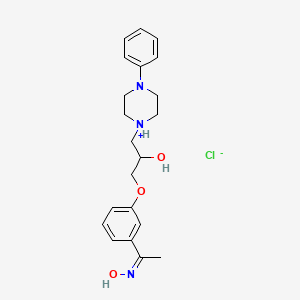
Acetophenone, 3'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime is a complex organic compound with the molecular formula C21-H27-N3-O3.Cl-H and a molecular weight of 405.97 . This compound is known for its unique structure, which includes a phenylpiperazine moiety and an oxime group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime involves multiple steps. One common synthetic route includes the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C . This method is known for its efficiency in producing high yields of the desired compound. Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential antifungal and antibacterial properties . In medicine, it is being explored for its potential use in drug development due to its unique structure and biological activity. Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially leading to a range of biological effects. The oxime group may also play a role in its activity by interacting with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime include other acetophenone derivatives and phenylpiperazine compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of the phenylpiperazine moiety and the oxime group in this compound sets it apart from other similar compounds, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
63990-87-4 |
|---|---|
Formule moléculaire |
C21H28ClN3O3 |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
1-[3-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-3-(4-phenylpiperazin-1-ium-1-yl)propan-2-ol;chloride |
InChI |
InChI=1S/C21H27N3O3.ClH/c1-17(22-26)18-6-5-9-21(14-18)27-16-20(25)15-23-10-12-24(13-11-23)19-7-3-2-4-8-19;/h2-9,14,20,25-26H,10-13,15-16H2,1H3;1H/b22-17-; |
Clé InChI |
OIKUIULSCUTJRI-JJECXDOKSA-N |
SMILES isomérique |
C/C(=N/O)/C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O.[Cl-] |
SMILES canonique |
CC(=NO)C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)

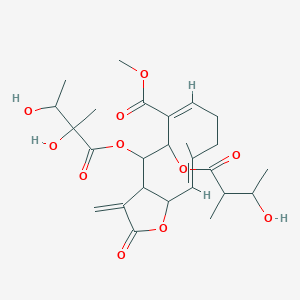
![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)
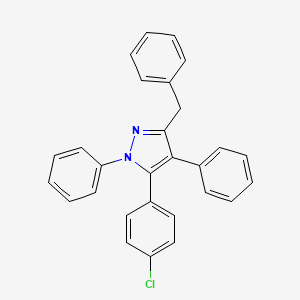
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
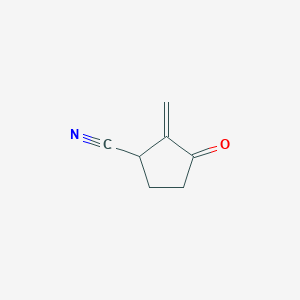
![3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14154107.png)
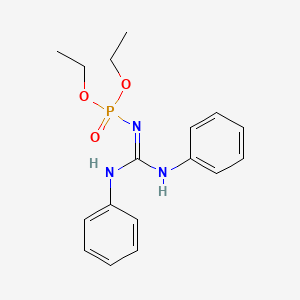
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)

![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
